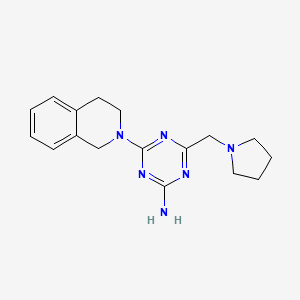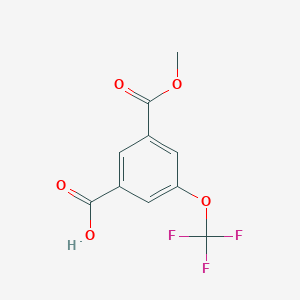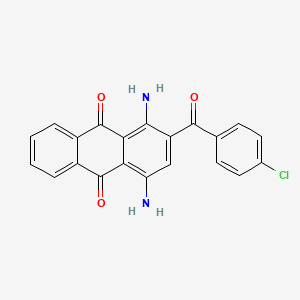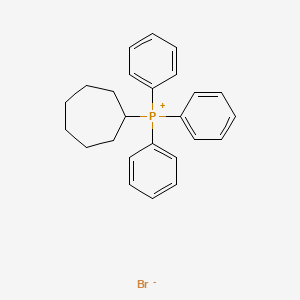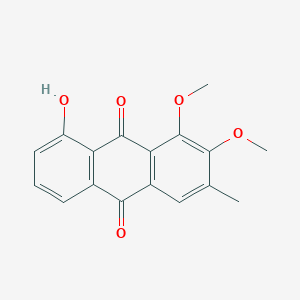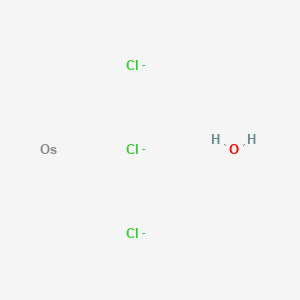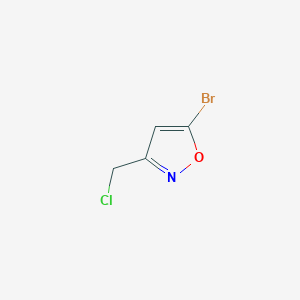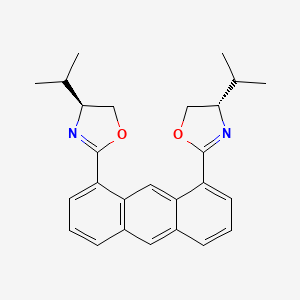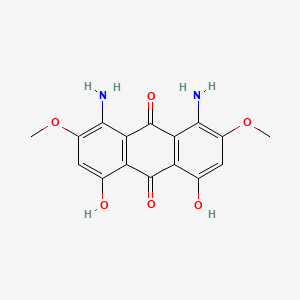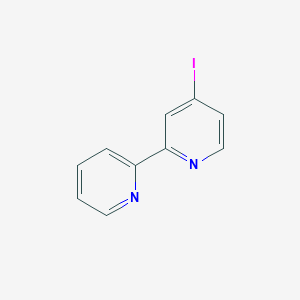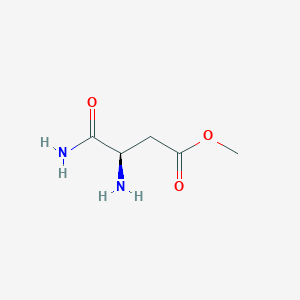
(R)-Methyl3,4-diamino-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl3,4-diamino-4-oxobutanoate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and oxo functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl3,4-diamino-4-oxobutanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of a suitable precursor with methylamine under controlled conditions to introduce the amino groups. The reaction is often carried out in an organic solvent such as methanol or ethanol, with the temperature carefully regulated to optimize yield and purity.
Industrial Production Methods: Industrial production of ®-Methyl3,4-diamino-4-oxobutanoate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-Methyl3,4-diamino-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
®-Methyl3,4-diamino-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies of enzyme interactions and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl3,4-diamino-4-oxobutanoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxo group can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(S)-Methyl3,4-diamino-4-oxobutanoate: The enantiomer of the compound, with different stereochemistry.
3,4-Diaminobutanoic acid: A structurally similar compound lacking the methyl group.
4-Oxobutanoic acid: A compound with a similar oxo group but different overall structure.
Uniqueness: ®-Methyl3,4-diamino-4-oxobutanoate is unique due to its specific chiral configuration and the presence of both amino and oxo functional groups. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
methyl (3R)-3,4-diamino-4-oxobutanoate |
InChI |
InChI=1S/C5H10N2O3/c1-10-4(8)2-3(6)5(7)9/h3H,2,6H2,1H3,(H2,7,9)/t3-/m1/s1 |
InChI Key |
PRMAISBOUNRTAD-GSVOUGTGSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C(=O)N)N |
Canonical SMILES |
COC(=O)CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


